molecular formula C9H7F3N4O2S B1453643 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide CAS No. 1281826-30-9

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide

Cat. No. B1453643
CAS RN: 1281826-30-9
M. Wt: 292.24 g/mol
InChI Key: XYDLFCCOZRKYOB-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative with a trifluoromethyl group attached to a pyridine ring . Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties .


Molecular Structure Analysis

The compound likely contains a pyrazole ring attached to a pyridine ring via a single bond. The pyridine ring has a trifluoromethyl group attached to it .

Scientific Research Applications

Overview of Sulfonamide Research

Sulfonamide compounds, including those with trifluoromethylpyrazole groups, are significant for their broad therapeutic applications. Initially recognized for their antibacterial properties, the scope of sulfonamide utilization has expanded significantly. They are incorporated into various drugs for treating bacterial infections, glaucoma, inflammation, and even dandruff. Sulfonamides serve as key elements in antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, underscoring their versatility and enduring relevance in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental Degradation and Toxicity

Research into the environmental fate of polyfluoroalkyl chemicals, which may include derivatives of trifluoromethylpyrazole sulfonamides, emphasizes the complexity of their degradation. These compounds, due to their persistence and potential toxicity, are a concern for regulatory bodies. Understanding their biodegradability, particularly through microbial processes, is crucial for assessing their environmental impact and for the development of strategies to mitigate their presence in ecosystems (Liu & Avendaño, 2013).

Catalytic and Synthetic Applications

The exploration of hybrid catalysts in synthesizing complex organic frameworks, including pyrazole derivatives, highlights the evolving landscape of organic synthesis. These catalysts facilitate the development of molecules with significant medicinal potential, demonstrating the importance of innovative synthetic strategies in drug discovery. This area of research bridges the gap between basic chemical synthesis and pharmaceutical application, illustrating the multifaceted utility of sulfonamide and pyrazole scaffolds in generating biologically active compounds (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O2S/c10-9(11,12)6-1-2-8(14-3-6)16-5-7(4-15-16)19(13,17)18/h1-5H,(H2,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDLFCCOZRKYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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